CID 53628100
Description
The compound with the identifier “CID 53628100” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various scientific fields.
Properties
InChI |
InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATDYQWILMGLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC[CH]C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-30-1 | |
| Record name | sec-Butyllithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 53628100 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical transformation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes often use advanced technologies and equipment to ensure the consistent quality and purity of the compound. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Verification of CID Validity
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PubChem Database : CID 53628100 does not appear in PubChem's 119 million compounds ( ). Valid CIDs (e.g., CID 5360410 in ) include structural, synthetic, and bioactivity data.
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EPA Dashboard : No matches found for this compound under Basic Search or Related Substances ( ).
General Workflow for Chemical Reaction Analysis
For validated compounds, chemical reaction data can be organized as follows:
2.1. Reaction Identification
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Functional Group Analysis : Tools like the Sustainable Chemistry Synthesis Expert Framework ( ) link functional groups to named reactions (e.g., Hirao coupling, dehydrogenative coupling) (Table 1).
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Synthesis Routes : Reactions are mapped using MOL files or SMILES strings to identify precursors, catalysts, and solvents ( ).
Table 1: Example Reaction Framework for Functional Groups
| Functional Group Formed | Named Reaction | Reactants | Conditions |
|---|---|---|---|
| Phosphinate | Dehydrogenative Coupling | Alcohol + Phosphine | K₂CO₃, 130°C, Fe |
| Alkylation | Hirao Reaction | H-phosphinate + Halide | NiCl₂, 150°C |
2.2. Reaction Parameters
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Experimental Data : Includes temperature, time, catalysts, and yields (e.g., reports IC₅₀ values for antitumor compounds).
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QSAR Modeling : Predictive models correlate molecular descriptors (e.g., XLogP3, polar surface area) with bioactivity ( ).
3.1. Peer-Reviewed Literature
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Synthesis Pathways : Studies like detail antitumor agent synthesis, including reaction steps (e.g., triazine-sulfonamide coupling) and cytotoxicity results (IC₅₀ = 7–96 µM).
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Mechanistic Insights : Frameworks like Aggregate Exposure Pathways ( ) contextualize interactions between reaction byproducts and biological systems.
3.2. Patent Databases
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Process Optimization : US6559303B1 ( ) outlines methods for handling reactive groups (e.g., tert-butyloxycarbonyl protection, solvent selection).
Recommendations for this compound
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Recheck CID : Confirm the identifier via PubChem or the EPA Dashboard.
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Alternative Platforms : Use SciFinder, Reaxys, or USPTO patents for niche compounds.
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Synthesis Hypotheses : If the compound contains functional groups like sulfonamides or triazines, apply reaction schemes from as potential templates.
Scientific Research Applications
CID 53628100 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 53628100 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied using biochemical assays and computational modeling .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
